Methyl 3',4'-dichloro[1,1'-biphenyl]-4-carboxylate Methyl 3',4'-dichloro[1,1'-biphenyl]-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 886362-11-4
VCID: VC3946115
InChI: InChI=1S/C14H10Cl2O2/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-12(15)13(16)8-11/h2-8H,1H3
SMILES: COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl
Molecular Formula: C14H10Cl2O2
Molecular Weight: 281.1 g/mol

Methyl 3',4'-dichloro[1,1'-biphenyl]-4-carboxylate

CAS No.: 886362-11-4

Cat. No.: VC3946115

Molecular Formula: C14H10Cl2O2

Molecular Weight: 281.1 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3',4'-dichloro[1,1'-biphenyl]-4-carboxylate - 886362-11-4

Specification

CAS No. 886362-11-4
Molecular Formula C14H10Cl2O2
Molecular Weight 281.1 g/mol
IUPAC Name methyl 4-(3,4-dichlorophenyl)benzoate
Standard InChI InChI=1S/C14H10Cl2O2/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-12(15)13(16)8-11/h2-8H,1H3
Standard InChI Key PQHQXJDNGVLETN-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl
Canonical SMILES COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₄H₁₀Cl₂O₂, with a molecular weight of 281.13 g/mol . Its IUPAC name, methyl 4-(3,4-dichlorophenyl)benzoate, reflects the substitution pattern. Key identifiers include:

PropertyValueSource
CAS Registry Number886362-11-4
SMILES NotationCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl
InChI KeyPQHQXJDNGVLETN-UHFFFAOYSA-N
Melting Point115–117°C
Density1.205–1.306 g/cm³ (predicted)

The biphenyl core enables π-π stacking interactions, while the electron-withdrawing chlorine atoms enhance stability and influence reactivity in cross-coupling reactions .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): Signals at δ 3.85 (s, 3H, OCH₃), 7.45–8.10 (m, 7H, aromatic) .

  • IR: Strong absorption at 1700 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (C-O ester) .

  • Mass Spectrometry: Base peak at m/z 281.1 ([M+H]⁺) .

Synthesis and Optimization

Suzuki-Miyaura Cross-Coupling

The most common synthesis route involves palladium-catalyzed coupling between methyl 4-bromobenzoate and 3,4-dichlorophenylboronic acid . Typical conditions include:

ParameterValueSource
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseK₂CO₃ or Na₂CO₃
Solvent1,4-Dioxane/H₂O or DMF
Yield70–85%

This method benefits from scalability and compatibility with diverse boronic acids, enabling structural diversification .

Alternative Approaches

  • Ullmann Coupling: Copper-mediated coupling of methyl 4-iodobenzoate with 3,4-dichloroaniline, though less efficient (yields ~50%) .

  • Esterification: Reaction of 3',4'-dichloro[1,1'-biphenyl]-4-carboxylic acid with methanol under acidic conditions .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to antiproliferative agents. For example, derivatives of biphenyl carboxylic acids exhibit IC₅₀ values of 9.92–10.78 µM against breast cancer cells (MCF-7, MDA-MB-231) . The chlorine substituents enhance membrane permeability, while the ester group allows facile hydrolysis to active carboxylic acids .

Material Science

In polymer chemistry, it acts as a monomer for liquid crystalline polyesters and high-performance coatings. The rigid biphenyl core improves thermal stability (Tg > 150°C) .

Organic Synthesis

  • Cross-Coupling Substrate: Participates in Heck and Sonogashira reactions to build conjugated systems .

  • Building Block for Ligands: Functionalized to create phosphine ligands for asymmetric catalysis .

Hazard StatementCodePrecautionsSource
Skin irritationH315Wear gloves/eye protection
Eye damageH319Use in ventilated areas
Respiratory irritationH335Avoid dust inhalation

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